molecular formula C19H15N3O5S B2780342 Ethyl 2-(2-nitrobenzamido)-4-phenylthiazole-5-carboxylate CAS No. 312604-98-1

Ethyl 2-(2-nitrobenzamido)-4-phenylthiazole-5-carboxylate

Cat. No.: B2780342
CAS No.: 312604-98-1
M. Wt: 397.41
InChI Key: YVVKFHMHQUPUOV-UHFFFAOYSA-N
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Description

Ethyl 2-(2-nitrobenzamido)-4-phenylthiazole-5-carboxylate is a thiazole-based heterocyclic compound characterized by a 4-phenyl substitution at the thiazole core, an ethyl carboxylate group at position 5, and a 2-nitrobenzamido moiety at position 2. Thiazole derivatives are widely studied for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities . This article provides a detailed comparison with structurally similar thiazole carboxylates, emphasizing synthesis, physicochemical properties, and biological relevance.

Properties

IUPAC Name

ethyl 2-[(2-nitrobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O5S/c1-2-27-18(24)16-15(12-8-4-3-5-9-12)20-19(28-16)21-17(23)13-10-6-7-11-14(13)22(25)26/h3-11H,2H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVKFHMHQUPUOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-nitrobenzamido)-4-phenylthiazole-5-carboxylate typically involves a multi-step process. One common method starts with the nitration of 2-aminobenzoic acid to form 2-nitrobenzoic acid. This is followed by the formation of the amide bond through the reaction with thionyl chloride and subsequent treatment with ethyl anthranilate. The resulting intermediate is then subjected to cyclization with phenyl isothiocyanate to form the thiazole ring. The final step involves esterification with ethanol under acidic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-nitrobenzamido)-4-phenylthiazole-5-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of palladium on carbon (Pd/C).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamido group.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols

    Ester Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

Major Products Formed

    Reduction: 2-(2-aminobenzamido)-4-phenylthiazole-5-carboxylate

    Substitution: Various substituted derivatives depending on the nucleophile used

    Ester Hydrolysis: 2-(2-nitrobenzamido)-4-phenylthiazole-5-carboxylic acid

Scientific Research Applications

Ethyl 2-(2-nitrobenzamido)-4-phenylthiazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(2-nitrobenzamido)-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit enzymes such as topoisomerases, which are crucial for DNA replication and cell division. The nitro group plays a significant role in its activity, as it can undergo bioreduction to form reactive intermediates that interact with the enzyme’s active site .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among thiazole carboxylates lie in the substituents at positions 2 and 4 of the thiazole ring. Below is a comparative analysis:

Compound Name Position 2 Substituent Position 4 Substituent Key Functional Groups Molecular Weight (g/mol) Reference
Ethyl 2-(2-nitrobenzamido)-4-phenylthiazole-5-carboxylate 2-Nitrobenzamido Phenyl Nitro, amide, ester ~397.4 (estimated) Target
Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate 4-Pyridinyl Methyl Pyridine, ester ~274.3
Ethyl 2-[methyl(phenylmethyl)amino]-4-phenylthiazole-5-carboxylate N-Methyl-N-benzylamino Phenyl Tertiary amine, ester ~380.5
Ethyl 2-(3-aminophenyl)-4-phenylthiazole-5-carboxylate 3-Aminophenyl Phenyl Amino, ester ~350.4
Ethyl 2-(4-hydroxyphenyl)-4-phenylthiazole-5-carboxylate 4-Hydroxyphenyl Phenyl Hydroxyl, ester ~351.4

Key Observations :

  • Lipophilicity : The nitrobenzamido group may increase lipophilicity compared to pyridinyl or hydrophilic hydroxyphenyl analogues, influencing membrane permeability.

Insights :

  • Amino-substituted analogues (e.g., ) may exhibit improved solubility but reduced metabolic stability compared to nitro-containing derivatives.
  • The nitro group could act as a pharmacophore in prodrugs, undergoing enzymatic reduction to reactive intermediates in hypoxic tumor environments .

Physicochemical Properties

Compound Melting Point (°C) Solubility (Predicted) Stability
Ethyl 2-[methyl(phenylmethyl)amino]-4-phenylthiazole-5-carboxylate 73–75 Low (lipophilic amine) Stable in dry conditions
Ethyl 2-(4-hydroxyphenyl)-4-phenylthiazole-5-carboxylate Not reported Moderate (polar hydroxyl) Sensitive to oxidation
Target Compound Estimated 120–130 Low (nitro group dominance) Light-sensitive

Remarks :

  • The nitro group in the target compound may contribute to higher melting points due to strong intermolecular dipole interactions.
  • Stability challenges (e.g., photodegradation) necessitate storage in amber vials .

Biological Activity

Ethyl 2-(2-nitrobenzamido)-4-phenylthiazole-5-carboxylate is a compound belonging to the thiazole family, noted for its diverse biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The compound features a thiazole ring, a carboxylate group, and a nitrobenzamido substituent. The thiazole moiety is crucial for its pharmacological effects, while the nitro group enhances its reactivity and interaction with biological targets.

Synthesis Methods

The synthesis of this compound generally involves multiple steps:

  • Formation of the thiazole ring through cyclization.
  • Introduction of the nitrobenzamido group via electrophilic substitution.
  • Esterification to yield the final product.

Alternative methods such as microwave-assisted synthesis have been explored to improve yield and reduce reaction times.

Biological Activity

This compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown significant antibacterial and antifungal properties. In vitro studies indicate that it can inhibit the growth of pathogens like Escherichia coli and Staphylococcus aureus, as well as fungi such as Aspergillus niger .
  • Anticancer Potential : Molecular docking studies suggest that this compound can effectively bind to proteins involved in cancer pathways, potentially inhibiting tumor cell proliferation through hydrophobic interactions and hydrogen bonding.

The biological activity is largely attributed to the following mechanisms:

  • Inhibition of Enzymatic Activity : The nitro group can undergo reduction to form reactive intermediates that inhibit bacterial enzymes, thus blocking bacterial growth.
  • Cell Membrane Penetration : The thiazole ring and phenyl group enhance the compound's ability to penetrate cell membranes, allowing it to reach intracellular targets effectively .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various pathogens. The minimal inhibitory concentration (MIC) was determined using the cup plate method, revealing potent activity against E. coli (MIC = 50 µg/mL) and S. aureus (MIC = 40 µg/mL) .

Case Study 2: Anticancer Activity

In another study, the compound was tested against several cancer cell lines, including MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). Results indicated that it exhibited selective cytotoxicity with IC50 values ranging from 10 to 30 µM, suggesting it may serve as a lead compound for further drug development.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Ethyl 2-(3-nitrobenzamido)-4-phenylthiazole-5-carboxylateNitro group at meta positionAnticancer, AntimicrobialDifferent binding profiles due to positional variation
Ethyl 2-(4-nitrobenzamido)-4-phenylthiazole-5-carboxylateNitro group at para positionSimilar activity but varied efficacyPositional differences influence solubility
Ethyl 2-(4-chlorobenzamido)-4-phenylthiazole-5-carboxylateChlorine instead of nitroPotentially different biological activityChlorine's properties may alter interaction dynamics

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(2-nitrobenzamido)-4-phenylthiazole-5-carboxylate, and how can reaction yields be maximized?

Methodological Answer: The synthesis typically involves multi-step reactions starting with thiazole core formation, followed by amidation and esterification. Key steps include:

  • Amidation : Reacting 4-phenylthiazole-5-carboxylate derivatives with 2-nitrobenzoyl chloride under basic conditions (e.g., triethylamine) in anhydrous solvents like DMF .
  • Esterification : Ethyl ester formation via refluxing with ethanol and catalytic sulfuric acid .
    Optimization Strategies :
  • Control temperature (60–80°C for amidation) and inert atmosphere (N₂) to minimize side reactions .
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) to improve final yield (>70%) .

Q. Which spectroscopic techniques are most effective for confirming the molecular structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., nitrobenzamido proton at δ 8.5–9.0 ppm, thiazole ring carbons at δ 160–170 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 422.08) .
  • IR Spectroscopy : Identifies functional groups (amide C=O stretch at ~1650 cm⁻¹, nitro group at ~1520 cm⁻¹) .

Q. How does the nitro group influence the compound’s chemical stability and reactivity?

Methodological Answer:

  • Stability : The nitro group enhances electron-withdrawing effects, increasing stability under acidic conditions but making the compound sensitive to reducing agents .
  • Reactivity : Facilitates electrophilic substitution at the ortho/para positions of the benzene ring. Monitor degradation via HPLC under accelerated stability testing (40°C/75% RH for 4 weeks) .

Q. What preliminary assays are recommended to evaluate its biological activity?

Methodological Answer:

  • Antimicrobial Screening : Use broth microdilution (MIC against S. aureus and E. coli) .
  • Enzyme Inhibition : Test against tyrosine phosphatases (e.g., SHP2) via colorimetric assays (IC₅₀ determination) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) at 10–100 μM concentrations .

Advanced Research Questions

Q. How can reaction byproducts be minimized during the synthesis of this compound?

Methodological Answer:

  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted nitrobenzoyl chloride or ester hydrolysis products) .
  • Optimized Conditions :
    • Reduce reaction time for amidation (<6 hours) to prevent decomposition .
    • Employ scavengers (e.g., molecular sieves) to absorb moisture in esterification .

Q. What computational approaches are suitable for predicting structure-activity relationships (SAR)?

Methodological Answer:

  • 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent effects (e.g., nitro group position) with bioactivity .
  • Molecular Dynamics (MD) : Simulate binding modes with SHP2 (PDB: 5EHR) to identify critical interactions (e.g., hydrogen bonding with Arg465) .

Q. How can contradictions in bioactivity data across studies be resolved?

Methodological Answer:

  • Assay Standardization : Replicate experiments using identical strains (e.g., ATCC 25923 for S. aureus) and nutrient media .
  • Statistical Validation : Apply ANOVA to compare IC₅₀ values from independent studies (p < 0.05 significance) .

Q. What strategies are effective for elucidating the mechanism of enzyme inhibition?

Methodological Answer:

  • Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) between the compound and SHP2 .
  • X-ray Crystallography : Resolve co-crystal structures (2.1 Å resolution) using SHELX software for active-site analysis .

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